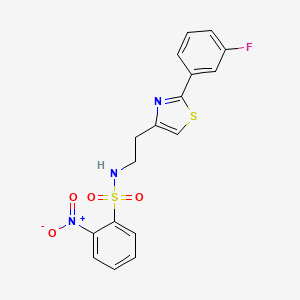

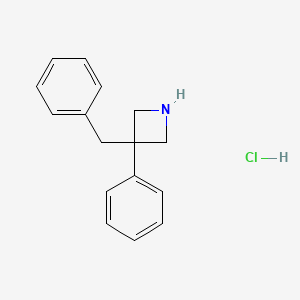

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole derivatives are a class of organic compounds that contain a thiazole ring, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities .

Molecular Structure Analysis

Thiazole derivatives are characterized by spectral and analytical studies, including 1H and 13C NMR, IR, LCMS, and elemental analysis .Scientific Research Applications

Biochemical Inhibition and Pathway Investigation

The study of benzene sulfonamide derivatives, such as N-(4-phenylthiazol-2-yl)benzenesulfonamides, has provided insights into their role as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds have demonstrated significant inhibition capabilities in vitro, and their effectiveness extends to in vivo models, where they have been shown to modulate kynurenic acid concentrations in the brain. Such research underscores the potential of sulfonamide derivatives in probing the pathophysiological role of specific biochemical pathways related to neuronal injury (Röver et al., 1997).

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamide derivatives has revealed promising results. For instance, thiazolidinone and thiazoline derivatives, synthesized from fluoroaniline precursors, have shown high anti-Mycobacterium smegmatis activity. Such findings suggest the potential of these compounds in the development of new antimicrobial agents, highlighting their significance in addressing microbial resistance (Yolal et al., 2012).

Anticancer and DNA Interaction Studies

Sulfonamide derivatives have been studied for their anticancer activities and their ability to interact with DNA. Mixed-ligand copper(II)-sulfonamide complexes, for example, have been synthesized and characterized, demonstrating not only their potential to bind to DNA but also to induce apoptosis in tumor cells. This line of research is crucial for the development of novel anticancer therapeutics that target DNA or exploit specific molecular pathways for tumor suppression (González-Álvarez et al., 2013).

Computational and Structural Analysis

The synthesis and computational study of new sulfonamide molecules, such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, have enabled a deeper understanding of their structural and electronic properties. Through detailed analyses, including density functional theory calculations and spectroscopic comparisons, researchers are able to predict the behavior and reactivity of these compounds, paving the way for targeted applications in medicinal chemistry and material science (Murthy et al., 2018).

Organocatalytic Transformations

Innovative approaches in organocatalysis have been applied to sulfonamide derivatives, leading to highly diastereo- and enantioselective transformations. These methods have facilitated the synthesis of fluorinated products with significant potential in pharmaceuticals and agrochemicals, demonstrating the versatility of sulfonamide compounds in complex chemical reactions (Li et al., 2012).

Mechanism of Action

Target of Action

The compound contains a thiazole ring, which is a common structural motif in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many thiazole derivatives are known to interfere with various enzymatic processes, disrupt protein synthesis, or inhibit cell division .

Result of Action

Given the biological activities associated with other thiazole derivatives, it could potentially have antimicrobial, antifungal, antiviral, or antitumor effects .

Future Directions

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S2/c18-13-5-3-4-12(10-13)17-20-14(11-26-17)8-9-19-27(24,25)16-7-2-1-6-15(16)21(22)23/h1-7,10-11,19H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANMHXUWBOTOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-bromoethoxy)phenyl]acetamide](/img/structure/B2594578.png)

![N-cyclohexyl-4-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594586.png)

![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2594588.png)

![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)

![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)

![5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2594599.png)